molecular formula C9H12N2O B1521339 1-(4-Aminophenyl)azetidin-3-ol CAS No. 344405-82-9

1-(4-Aminophenyl)azetidin-3-ol

Cat. No.: B1521339
CAS No.: 344405-82-9
M. Wt: 164.2 g/mol
InChI Key: OSNKVPSQFAMADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)azetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of 4-nitrophenyl azetidin-3-ol with reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield the desired compound . Another method includes the reduction of 4-nitrophenyl azetidin-3-one using sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Comparison with Similar Compounds

1-(4-Aminophenyl)azetidin-3-ol can be compared with other azetidine derivatives:

The unique combination of the amino group on the phenyl ring and the hydroxyl group on the azetidine ring makes this compound a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-aminophenyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKVPSQFAMADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 1-(4-nitrophenyl)-azetidin-3-ol (Method 36; 15.15 g, 87 mM) in EtOH (250 ml) was hydrogenated over 10% Pd/C (1.5 g) for 18 hrs at atmospheric pressure. The reaction mixture was filtered and the filtrate was evaporated and triturated with ether giving the title compound as a grey crystalline solid. Much of the product had precipitated from the reaction mixture and been filtered off with catalyst. This was stirred with DMF (100 ml) for 15 mins and the catalyst filtered off. The filtrate was evaporated (Hi-Vac) and triturated with a little EtOH. The second crop of product was filtered off, washed with ether and dried. NMR: 3.35 (m+water, 2H), 3.90 (t, 2H), 4.32 (s, 2H), 4.45 (m, 1H), 5.41 (d, 1H), 6.20 (d, 2H), 6.45 (d, 2H); m/z 165.
Name
1-(4-nitrophenyl)-azetidin-3-ol
Quantity
15.15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)azetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Aminophenyl)azetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)azetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)azetidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Aminophenyl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.